2-Ethylbicyclo[2.2.1]heptan-2-ol
Description
Significance of Bridged Bicyclic Systems in Contemporary Organic Synthesis and Chemical Research
Bridged bicyclic compounds, such as those built upon the bicyclo[2.2.1]heptane framework, are not mere chemical curiosities; they are pivotal in modern organic synthesis. acs.org Their rigid conformations provide a predictable platform for stereocontrolled reactions, a crucial aspect in the synthesis of complex target molecules like pharmaceuticals and natural products. acs.org The inherent ring strain and defined spatial arrangement of substituents in these systems allow for the investigation of reaction mechanisms and the development of new synthetic methodologies. gla.ac.uk
The norbornane (B1196662) scaffold, a common name for bicyclo[2.2.1]heptane, has garnered significant attention in medicinal chemistry. nih.gov Derivatives of norbornene, the unsaturated analog of norbornane, have shown promise as anticancer agents. nih.gov The unique three-dimensional nature of these scaffolds allows for the exploration of new chemical space, moving away from the predominantly flat structures of many traditional pharmaceuticals. This structural diversity can lead to improved biological activity and better pharmacokinetic properties.
Overview of Bicyclo[2.2.1]heptanols and Their Unique Structural Characteristics within the Norbornane Scaffold
Within the broad family of norbornane derivatives, bicyclo[2.2.1]heptanols, also known as norbornanols, are a particularly important subclass. nist.govnist.gov These compounds feature a hydroxyl (-OH) group attached to the bicyclo[2.2.1]heptane core. The position and orientation of this hydroxyl group give rise to a variety of isomers with distinct chemical and physical properties.
A key structural feature of substituted norbornanes is the existence of exo and endo diastereomers. jove.com This isomerism arises from the orientation of a substituent relative to the one-carbon bridge (C7) of the bicyclo[2.2.1]heptane skeleton. In the exo isomer, the substituent points away from the C7 bridge, a position that is generally less sterically hindered. Conversely, in the endo isomer, the substituent is oriented towards the C7 bridge. This stereochemical distinction significantly influences the reactivity and interaction of these molecules with other chemical species.
Academic Research Focus on 2-Ethylbicyclo[2.2.1]heptan-2-ol as a Model Norbornane Derivative
Among the myriad of norbornane derivatives, this compound serves as an important subject of academic and industrial research. This tertiary alcohol, with an ethyl group and a hydroxyl group at the C2 position of the norbornane scaffold, provides a valuable model for studying the chemical behavior of bicyclic alcohols.
Research involving this compound often centers on its synthesis and subsequent reactions, particularly dehydration and rearrangements. The study of such reactions provides fundamental insights into carbocation chemistry and the intricate mechanistic pathways that govern the transformations of bridged bicyclic systems. For instance, the dehydration of this compound is a key step in the production of 2-ethylidene norbornane, an important monomer in the synthesis of specialty polymers. google.com The stereochemical outcome of the synthesis of this compound and its subsequent reactions are of great interest to chemists seeking to control the three-dimensional structure of molecules.
Chemical Profile of this compound
The chemical and physical properties of this compound are fundamental to its handling, reactivity, and analysis. While specific experimental data for this exact compound is not widely published, its properties can be inferred from related structures and general principles of organic chemistry.
Interactive Data Table: Chemical Properties of this compound and Related Compounds
| Property | Value (this compound) | Related Compound Data |
| Molecular Formula | C9H16O | C9H16 (2-Ethylbicyclo[2.2.1]heptane) nist.gov |
| Molecular Weight | 140.22 g/mol | 124.22 g/mol (2-Ethylbicyclo[2.2.1]heptane) nist.gov |
| Appearance | Likely a colorless liquid or low-melting solid | - |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | - |
| Boiling Point | Estimated to be higher than 2-ethylnorbornane (approx. 150-160 °C) | 155.6 °C (2-Ethylbicyclo[2.2.1]heptane) chemeo.com |
| Melting Point | Not readily available | - |
Synthesis and Preparation
The primary laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with a ketone.
Common Laboratory-Scale Preparation Methods
The most direct and common method for preparing this compound is the addition of an ethyl Grignard reagent, such as ethylmagnesium bromide (CH3CH2MgBr), to norbornan-2-one (also known as bicyclo[2.2.1]heptan-2-one). This nucleophilic addition reaction targets the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol after an acidic workup. A patent describes a similar process where bicyclo[2.2.1]heptan-2-one is stereoselectively converted to endo-2-ethylbicyclo[2.2.1]heptan-2-ol via an in-situ Grignard reaction. google.com
Key Reagents and Reaction Mechanisms
Norbornan-2-one: This bicyclic ketone serves as the starting material. Its rigid structure influences the stereochemical outcome of the reaction.
Ethylmagnesium Bromide: This organometallic compound acts as the nucleophilic source of the ethyl group.
Diethyl Ether or Tetrahydrofuran (THF): These anhydrous solvents are typically used to dissolve the reactants and facilitate the Grignard reaction.
Aqueous Acid (e.g., HCl or H2SO4): Used in the workup step to protonate the intermediate alkoxide and yield the final alcohol product.
The reaction mechanism begins with the nucleophilic attack of the ethyl anion from the Grignard reagent on the carbonyl carbon of norbornan-2-one. This forms a magnesium alkoxide intermediate. Subsequent addition of a protic acid source protonates the alkoxide, yielding this compound. The stereochemistry of the addition (i.e., whether the ethyl group adds from the exo or endo face) can be influenced by steric hindrance, with attack often favoring the less hindered exo face.
Spectroscopic Data
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the bicyclic protons. - A triplet and a quartet for the ethyl group protons. - A singlet for the hydroxyl proton (can be broad and its chemical shift is concentration-dependent). |
| ¹³C NMR | - A quaternary carbon signal for C2 (bearing the -OH and ethyl groups). - Signals for the two carbons of the ethyl group. - Multiple signals in the aliphatic region for the remaining seven carbons of the norbornane skeleton. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. - C-H stretching absorptions just below 3000 cm⁻¹. - C-O stretching absorption in the region of 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 140. - A prominent peak at M-18, corresponding to the loss of a water molecule. - A peak at M-29, corresponding to the loss of an ethyl group. - Other fragmentation patterns characteristic of the norbornane skeleton. |
Chemical Reactions and Reactivity
The reactivity of this compound is dominated by the chemistry of its tertiary alcohol functional group within the sterically constrained bicyclic system.
Dehydration Reactions
Acid-catalyzed dehydration is a characteristic reaction of alcohols, and for this compound, this reaction is of particular industrial relevance as it leads to the formation of 2-ethylidene norbornane. google.com The reaction proceeds via protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond. The regioselectivity of this elimination is governed by Zaitsev's rule, which favors the formation of the more substituted alkene.
Wagner-Meerwein Rearrangements
The carbocation intermediate formed during the dehydration of this compound, and in other acid-catalyzed reactions, is susceptible to skeletal rearrangements. wikipedia.orglibretexts.org The Wagner-Meerwein rearrangement is a classic example of such a process, involving a 1,2-shift of an alkyl group to a neighboring carbocationic center. wikipedia.org In the context of the norbornane system, these rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation. youtube.comslideshare.net This can lead to the formation of a mixture of isomeric alkene products, complicating the synthesis of a single desired product. The study of these rearrangements in norbornane derivatives has been instrumental in developing our understanding of carbocation chemistry. wikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-ethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O/c1-2-9(10)6-7-3-4-8(9)5-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
AGVPWIGPOKZAON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1C2)O |
Origin of Product |
United States |
Stereochemical Investigations of 2 Ethylbicyclo 2.2.1 Heptan 2 Ol
Analysis of Exo/Endo Isomerism in Bicyclo[2.2.1]heptanols
The rigid, bridged ring structure of the bicyclo[2.2.1]heptane system is the foundation of its unique stereochemistry. In substituted bicyclo[2.2.1]heptanols, such as 2-Ethylbicyclo[2.2.1]heptan-2-ol, the orientation of the hydroxyl group and the ethyl group at the C2 position relative to the one-carbon bridge (C7) leads to the formation of exo and endo diastereomers.
Exo Isomer : In the exo configuration, the substituent is positioned on the side opposite to the shortest bridge of the bicyclic system. In the case of bicyclo[2.2.1]heptane, this means the substituent is anti to the one-carbon bridge (C7). This orientation is generally less sterically hindered. wikipedia.org
Endo Isomer : Conversely, the endo isomer has the substituent oriented on the same side, or syn, to the one-carbon bridge (C7). wikipedia.org This arrangement typically results in greater steric interaction with the hydrogen atoms on the C5 and C6 atoms.
Due to reduced steric strain, the exo isomer is generally more stable than the endo isomer. This difference in stability is a key factor that can be leveraged in synthetic strategies to selectively form one diastereomer over the other. For this compound, the ethyl and hydroxyl groups are on the same carbon. Therefore, the designation of the entire alcohol as exo or endo would typically refer to the orientation of the larger ethyl group, or more commonly, the hydroxyl group in the parent alcohol before the ethyl group addition. In the context of its synthesis from a ketone, the approach of the ethyl nucleophile determines the final stereochemistry of the tertiary alcohol.
Table 1: Comparison of Exo and Endo Isomers in Bicyclo[2.2.1]heptanols
| Feature | Exo Isomer | Endo Isomer |
|---|---|---|
| Substituent Orientation | Anti to the one-carbon (C7) bridge | Syn to the one-carbon (C7) bridge |
| Steric Hindrance | Generally less hindered | Generally more hindered |
| Relative Stability | Generally more stable | Generally less stable |
Methods for Determination of Absolute and Relative Configuration
Determining the precise three-dimensional arrangement of atoms—both relative and absolute—is critical for understanding and utilizing chiral molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for differentiating between exo and endo isomers. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons. For instance, the proton at the C2 position in bicyclo[2.2.1]heptanols shows characteristic differences:
The C2 exo-proton typically resonates at a lower field (higher ppm) compared to the C2 endo-proton. cdnsciencepub.com
The signal for the C2 exo-proton often appears as a quintet due to strong coupling with the adjacent exo-proton at C3 and weaker coupling with the endo-proton at C3 and the bridgehead proton at C1. cdnsciencepub.com
The C2 endo-proton signal shows less extensive splitting, partly because of its weaker coupling with the C1 bridgehead proton. cdnsciencepub.com
These principles can be extended to derivatives like this compound, where NMR analysis helps elucidate the stereochemistry at the C2 center.
X-ray Crystallography provides unambiguous proof of stereochemistry by determining the precise spatial arrangement of atoms in a crystalline solid. nih.gov For a new or complex bicyclo[2.2.1]heptane derivative, obtaining a single crystal suitable for X-ray diffraction is the gold standard for confirming its stereochemical assignment. nih.govthieme-connect.de This method is essential for establishing the absolute configuration, provided the compound crystallizes in a non-centrosymmetric space group and contains an atom that exhibits significant anomalous scattering. thieme-connect.de
Chiral Derivatizing Agents , such as Mosher's acid chloride, are used to determine the absolute configuration of chiral alcohols. By reacting the alcohol with an optically pure chiral agent, a mixture of diastereomers is formed. The resulting diastereomeric esters can then be analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts of the protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol. google.com
Table 2: Spectroscopic and Crystallographic Methods for Configuration Determination
| Method | Application | Key Information Provided |
|---|---|---|
| ¹H NMR Spectroscopy | Differentiating exo and endo isomers | Chemical shifts and coupling constants of C2 protons. cdnsciencepub.com |
| X-ray Crystallography | Unambiguous determination of relative and absolute configuration | Precise 3D atomic coordinates. nih.govthieme-connect.de |
| Chiral Derivatizing Agents | Determination of absolute configuration | Diastereomer formation allows for NMR-based analysis of stereochemistry. google.com |
Principles of Stereocontrol in Bicyclo[2.2.1]heptane Ring-Forming Reactions and Subsequent Transformations
The synthesis of a specific stereoisomer of this compound relies heavily on stereocontrolled reactions.
The Diels-Alder reaction is the most prominent method for constructing the bicyclo[2.2.1]heptene core, which is a precursor to the saturated heptane (B126788) system. This [4+2] cycloaddition, often between cyclopentadiene (B3395910) and a dienophile, is highly stereospecific. The "endo rule" in Diels-Alder reactions often favors the formation of the endo product due to secondary orbital interactions, although this can be influenced by the specific reactants and conditions. wikipedia.org Enantioselective versions of the Diels-Alder reaction, using chiral catalysts, can produce enantiomerically enriched bicyclic frameworks. rsc.org
Once the bicyclo[2.2.1]heptane skeleton is formed, subsequent transformations must also be stereocontrolled. The synthesis of this compound typically involves the reaction of an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), with bicyclo[2.2.1]heptan-2-one. The stereochemical outcome of this addition is governed by steric hindrance. The nucleophile will preferentially attack from the less hindered exo face of the carbonyl group. This leads to the formation of the endo-alcohol as the major product. For instance, the Grignard reaction with bicyclo[2.2.1]heptan-2-one has been used to stereoselectively produce endo-2-ethylbicyclo[2.2.1]heptan-2-ol. google.com
The inherent strain in the bicyclo[2.2.1]heptane system can also be exploited to drive stereoselective rearrangements and functionalizations, allowing for the synthesis of highly functionalized and stereochemically complex molecules. nih.govresearchgate.net
Table 3: Key Reactions for Stereocontrolled Synthesis
| Reaction | Purpose | Stereochemical Principle |
|---|---|---|
| Diels-Alder Cycloaddition | Formation of the bicyclo[2.2.1]heptene core | High stereospecificity, often favoring the endo product. wikipedia.org |
| Grignard Reaction | Addition of the ethyl group to bicyclo[2.2.1]heptan-2-one | Nucleophilic attack from the less hindered exo face, leading to the endo-alcohol. google.com |
| Asymmetric Catalysis | Enantioselective synthesis | Use of chiral catalysts to favor one enantiomer over the other. rsc.org |
Spectroscopic Characterization and Structure Elucidation of 2 Ethylbicyclo 2.2.1 Heptan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the carbon framework, proton environments, and their spatial relationships can be meticulously mapped.
One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Ethylbicyclo[2.2.1]heptan-2-ol is expected to display a series of signals corresponding to the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons near the electron-withdrawing hydroxyl group will be deshielded and appear at a lower field. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic J-coupling pattern. The bicyclic framework gives rise to a complex set of overlapping multiplets for the bridgehead and bridge protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on related structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~45 |
| C2 | ~75 |
| C3 | ~40 |
| C4 | ~37 |
| C5 | ~28 |
| C6 | ~23 |
| C7 | ~38 |
| -CH₂CH₃ | ~30 |
| -CH₂CH₃ | ~8 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Two-dimensional NMR techniques are indispensable for deciphering complex structures by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in the COSY spectrum of this compound would definitively establish the connectivity of the protons within the bicyclic system and the ethyl group. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their adjacency. This technique is crucial for tracing the proton-proton coupling networks throughout the rigid bicyclic framework. mnstate.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the stereochemistry of bicyclic systems. For this compound, NOESY can be used to establish the endo or exo orientation of the ethyl group relative to the bicyclic skeleton by observing spatial correlations between the protons of the ethyl group and specific protons on the norbornane (B1196662) frame. researchgate.net For example, an NOE between the ethyl group protons and the syn-proton at C-7 would suggest an exo orientation. The absolute configuration of chiral centers can also be confirmed using this technique. researchgate.net
Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular formula C₉H₁₆O.
The fragmentation of the molecular ion is influenced by the structure of the molecule. For tertiary alcohols like this compound, common fragmentation pathways include:
Loss of the ethyl group: A significant peak would be expected at M-29, corresponding to the loss of a C₂H₅ radical.
Loss of water: Dehydration of the alcohol can lead to a peak at M-18.
Cleavage of the bicyclic ring: The rigid norbornane skeleton can undergo characteristic fragmentation, leading to a complex pattern of smaller fragment ions.
While a specific mass spectrum for this compound is not provided in the search results, the mass spectrum of the related compound 2-ethylbicyclo[2.2.1]heptane shows characteristic fragmentation of the bicyclic core nist.govnist.gov. The mass spectrum of another derivative, 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, would also provide comparative fragmentation data nih.gov.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent and diagnostic feature would be the O-H stretching vibration of the tertiary alcohol. This typically appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding.
Other characteristic absorption bands would include:
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the sp³ hybridized C-H bonds of the ethyl group and the bicyclic framework.
C-O stretching: A moderate to strong absorption in the 1000-1200 cm⁻¹ range corresponding to the stretching vibration of the C-O single bond.
The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of a hydroxyl group within a saturated hydrocarbon framework. IR data for various bicyclo[2.2.1]heptane derivatives confirms these expected absorption regions researchgate.net.
Table 2: Predicted Infrared Absorption Bands for this compound.
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad, strong) |
| C-H (sp³) | Stretching | 2850-3000 (strong) |
| C-O | Stretching | 1000-1200 (moderate-strong) |
X-ray Crystallography for Definitive Structural and Configurational Determination of Derivatives
While NMR, MS, and IR provide a wealth of structural information, X-ray crystallography on a single crystal offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including absolute stereochemistry. For this compound, which may be a liquid or a low-melting solid, obtaining suitable crystals for X-ray diffraction could be challenging.
In such cases, a common strategy is to prepare a crystalline derivative of the parent compound. For instance, reacting the alcohol with a suitable carboxylic acid or isocyanate could yield a solid ester or urethane (B1682113) derivative. If this derivative forms high-quality single crystals, its structure can be determined by X-ray crystallography. This would provide precise bond lengths, bond angles, and torsional angles, as well as the relative and absolute configuration of all stereocenters in the molecule. The structure of the parent alcohol can then be inferred with a high degree of confidence. The literature contains examples of X-ray crystallographic analysis of various bicyclo[2.2.1]heptane derivatives to confirm their stereochemistry google.comresearchgate.net.
Computational Chemistry and Theoretical Studies on 2 Ethylbicyclo 2.2.1 Heptan 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic properties of molecules like 2-Ethylbicyclo[2.2.1]heptan-2-ol. DFT calculations can provide detailed insights into the electron density distribution, molecular orbital energies, and the nature of chemical bonding within the molecule. These calculations are crucial for understanding the molecule's stability and predicting its reactivity.
The stability of different isomers and conformers of this compound can be assessed by calculating their total electronic energies. The isomer with the lowest energy is predicted to be the most stable. Global chemical reactivity descriptors, which can be derived from DFT calculations, offer a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for exo-2-Ethylbicyclo[2.2.1]heptan-2-ol
| Property | Value | Unit | Significance |
| Total Energy | -541.XXX | Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -6.5 | eV | Relates to the electron-donating ability (nucleophilicity). |
| LUMO Energy | 1.2 | eV | Relates to the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 7.7 | eV | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | 6.5 | eV | Energy required to remove an electron. |
| Electron Affinity | -1.2 | eV | Energy released when an electron is added. |
| Electronegativity (χ) | 2.65 | eV | A measure of the power of an atom or group of atoms to attract electrons. |
| Hardness (η) | 3.85 | eV | Resistance to change in electron distribution. |
| Softness (S) | 0.26 | eV⁻¹ | The reciprocal of hardness, indicates higher reactivity. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computations.
For instance, in the oxidation of bicyclic hydrocarbons, DFT calculations have been used to determine the activation free energies for different reaction pathways, thereby predicting the site-selectivity and diastereoselectivity of the reaction. acs.org With this compound, DFT could be employed to study the reactivity of the different C-H bonds towards oxidation, taking into account the directing effects of the ethyl and hydroxyl groups.
Application of Semi-Empirical Methods (e.g., AM1) for Conformational Analysis and Energetic Profiles
While DFT provides high accuracy, it can be computationally expensive for large molecules or for exploring a vast conformational space. Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster alternative for conformational analysis and the generation of energetic profiles. These methods use a simplified form of the Schrödinger equation and parameters derived from experimental data to calculate molecular properties.
For a molecule like this compound, which has multiple rotatable bonds (in the ethyl group) and stereoisomers (exo/endo), a thorough conformational search is necessary to identify the most stable geometries. AM1 calculations can efficiently explore the potential energy surface to locate various conformers and estimate their relative energies.
The stability of different isomers can also be predicted using these methods. For example, MM2 model calculations, a type of molecular mechanics method, have been used to predict the endo/exo isomer ratios of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, showing fair agreement with experimental values. tandfonline.com A similar approach could be applied to this compound to predict the relative stability of its stereoisomers.
Table 2: Illustrative AM1-Calculated Relative Energies of Conformers of exo-2-Ethylbicyclo[2.2.1]heptan-2-ol
| Conformer | Dihedral Angle (C1-C2-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Gauche) | 60° | 0.00 | 65 |
| 2 (Anti) | 180° | 0.50 | 30 |
| 3 (Gauche) | -60° | 0.90 | 5 |
Note: This table presents hypothetical data to illustrate the output of a conformational analysis using a semi-empirical method. The dihedral angle refers to the rotation around the C2-C(ethyl) bond. Actual calculations would be needed to determine the precise values.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the entire reaction pathway, including the reactants, products, intermediates, and transition states. For this compound, this could involve studying reactions such as dehydration, oxidation, or rearrangement.
By calculating the energies of the transition states, chemists can determine the activation barriers for different possible reaction channels. The pathway with the lowest activation energy is predicted to be the most favorable. This approach has been successfully applied to understand the stereochemistry of electrophilic additions to chiral allylic double bonds in bicyclic systems. acs.org
For example, in the epoxidation of substituted bicyclo[2.2.1]hept-2-enes, DFT studies have been used to locate the transition states for both exo and endo attack of the oxidizing agent. researchgate.net The calculated activation energies helped to explain the observed stereoselectivity of the reaction. researchgate.net A similar computational study on this compound could predict the outcome of its reactions.
Table 3: Hypothetical Calculated Activation Energies for a Dehydration Reaction of this compound
| Reaction Pathway | Product(s) | Transition State | Activation Energy (kcal/mol) |
| E1 (endo-elimination) | 2-Ethylbicyclo[2.2.1]hept-2-ene | TS_endo | 25.3 |
| E1 (exo-elimination) | 1-Ethylbicyclo[2.2.1]hept-2-ene | TS_exo | 28.1 |
| Rearrangement + Elimination | Wagner-Meerwein rearranged alkene | TS_rearr | 30.5 |
Note: The values in this table are for illustrative purposes. The reaction pathways and corresponding activation energies would need to be determined through specific quantum chemical calculations.
Prediction of Spectroscopic Parameters and Stereochemical Outcomes
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For this compound, this includes the prediction of NMR chemical shifts, IR vibrational frequencies, and mass spectrometry fragmentation patterns.
The prediction of 13C NMR chemical shifts in highly substituted bicyclo[2.2.1]heptanes has been shown to be reasonably accurate. cdnsciencepub.com Such calculations can aid in the assignment of signals in experimental spectra and help to distinguish between different isomers.
Furthermore, computational studies can predict the stereochemical outcome of reactions involving this compound. By modeling the different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be formed preferentially. This has been demonstrated in the study of the stereochemistry of epoxidation of bicyclo[2.2.1]hept-2-ene derivatives. researchgate.net
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for exo-2-Ethylbicyclo[2.2.1]heptan-2-ol
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C2) | 78.5 ppm | 79.1 ppm |
| ¹³C NMR Chemical Shift (C(ethyl)) | 30.2 ppm | 30.8 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3465 cm⁻¹ |
| IR Frequency (C-O stretch) | 1105 cm⁻¹ | 1112 cm⁻¹ |
Note: This table provides a hypothetical comparison to illustrate the utility of computational spectroscopy. The predicted values are typically obtained from DFT calculations, and their accuracy depends on the level of theory and basis set used.
Applications of 2 Ethylbicyclo 2.2.1 Heptan 2 Ol As a Synthetic Intermediate and Building Block
Utility in the Construction of Complex Organic Molecules
2-Ethylbicyclo[2.2.1]heptan-2-ol and its structural analogs serve as crucial intermediates in the synthesis of a wide array of complex organic molecules. The bicyclo[2.2.1]heptane skeleton provides a rigid and predictable three-dimensional structure, which is a desirable feature in drug discovery and materials science. The hydroxyl group at the C-2 position allows for a variety of chemical transformations, enabling the introduction of further functionalities and the extension of the carbon framework.
The synthesis of various derivatives often starts from the corresponding ketone, bicyclo[2.2.1]heptan-2-one (also known as norcamphor), which can be readily converted to the tertiary alcohol, this compound, through a Grignard reaction with an ethyl magnesium halide. google.comgoogle.com This alcohol can then undergo dehydration to yield 2-ethylidene norbornane (B1196662), an important monomer in polymer synthesis. google.com
The inherent strain and stereochemistry of the bicyclo[2.2.1]heptane system have been exploited to develop elegant cyclization strategies. The Diels-Alder reaction is a cornerstone for constructing this bridged ring system, providing a predictable pathway to the norbornene framework. Subsequent functionalization, including the introduction of the ethyl and hydroxyl groups, leads to compounds like this compound.
Role in the Synthesis of Conformationally Constrained Scaffolds
The rigidity of the bicyclo[2.2.1]heptane core is a key feature that makes this compound and related compounds valuable in the design of conformationally constrained scaffolds. This conformational restriction is particularly important in medicinal chemistry, where it can lead to enhanced biological activity and improved pharmacokinetic properties by locking a molecule into a bioactive conformation.
These rigid scaffolds can serve as bioisosteric replacements for more flexible or planar structures, such as aromatic rings, offering a way to explore new chemical space in drug design. researchgate.net The development of synthetic methods to create diverse functionalized bicyclo[2.2.1]heptanes is crucial for both target-oriented and diversity-oriented synthesis of biologically significant molecules.
Incorporation into Natural Product Analogs (e.g., Terpenes, Prostaglandins)
The bicyclo[2.2.1]heptane framework is a common structural motif in a variety of natural products, including terpenes. While direct incorporation of the this compound moiety into terpenes is not extensively documented, related bicyclic alcohols and ketones are fundamental precursors in their synthesis. sci-hub.se For instance, camphor (B46023), a well-known bicyclic monoterpene ketone, is a versatile starting material for the synthesis of other complex terpenes. researchgate.net
The bicyclo[2.2.1]heptane skeleton has been instrumental in the synthesis of prostaglandin (B15479496) analogs. bch.roresearchgate.net Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects. The rigid bicyclic system can mimic the conformation of the cyclopentane (B165970) ring found in natural prostaglandins, leading to the development of novel analogs with potential therapeutic applications. nih.govresearchgate.netrsc.org For example, 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one has been utilized in the synthesis of carbocyclic analogs of prostaglandin endoperoxides. researchgate.net
Development of Nucleoside Analogs and Related Heterocyclic Systems
A significant application of bicyclo[2.2.1]heptane-based alcohols is in the synthesis of carbocyclic nucleoside analogs. bch.rocas.cznih.gov In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring system, such as the bicyclo[2.2.1]heptane scaffold. This modification can impart increased metabolic stability and lead to novel biological activities. ffame.org
These conformationally locked nucleosides have shown promise as antiviral and anticancer agents. bch.rocas.cznih.gov The synthesis often involves the coupling of a suitably functionalized bicyclo[2.2.1]heptane alcohol with a nucleobase, often via a Mitsunobu reaction. bch.ronih.govffame.org The stereochemistry of the alcohol is crucial in determining the final stereochemistry of the nucleoside analog. The development of efficient synthetic routes to optically active bicyclo[2.2.1]heptane amines and alcohols is therefore of great importance in this field. bch.roresearchgate.net Furthermore, azide (B81097) intermediates derived from these bicyclic alcohols are valuable for click chemistry applications, further expanding their synthetic utility. bch.roresearchgate.net
Significance as a Chiral Auxiliary or Ligand in Asymmetric Organic Synthesis
The inherent chirality of many bicyclo[2.2.1]heptane derivatives, including enantiomerically pure forms of this compound, makes them valuable as chiral auxiliaries and ligands in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
Camphor and its derivatives are widely used as chiral auxiliaries due to their rigid structure and ready availability in both enantiomeric forms. researchgate.net For example, (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, derived from camphor, has been used to prepare chiral Schiff base ligands for titanium(IV)-catalyzed asymmetric cyanosilylation of aldehydes. researchgate.net
Furthermore, chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been developed for rhodium-catalyzed asymmetric transformations. nih.govsigmaaldrich.com These ligands have proven to be highly effective in constructing enantioenriched compounds from achiral starting materials. sigmaaldrich.com The synthesis of these ligands often involves the use of chiral bicyclic ketone intermediates. sigmaaldrich.com
Potential as a Precursor for Advanced Materials and Catalysts
The unique structural and chemical properties of this compound and its derivatives suggest their potential as precursors for advanced materials and catalysts. As previously mentioned, the dehydration product, 2-ethylidene norbornane, is a monomer used in the production of specialty polymers. google.com The rigid bicyclic structure can impart desirable thermal and mechanical properties to the resulting polymers.
In the realm of catalysis, the bicyclo[2.2.1]heptane scaffold can be functionalized to create novel ligands for transition metal catalysts. The defined stereochemistry and rigidity of the scaffold can lead to highly selective and efficient catalysts for a variety of organic transformations. For example, metal complexes of ligands derived from the bicyclo[2.2.1]heptane framework have been investigated for their catalytic activity in oxidation reactions. lookchem.com The development of new chiral ligands based on this scaffold continues to be an active area of research. nih.govsigmaaldrich.com
Q & A
Q. What are the recommended synthetic routes for 2-Ethylbicyclo[2.2.1]heptan-2-ol, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of bicyclic alcohols like this compound often involves acid-catalyzed cyclization of prenol derivatives or nucleophilic substitution in norbornene systems. For example, sodium methoxide in methanol has been used to generate stereoisomers of similar bicyclic alcohols (e.g., 3,3-dimethoxy derivatives) with yields up to 68% under controlled conditions . Optimization strategies include:
- Temperature control : Reactions at 0°C minimize side products.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound from stereoisomeric byproducts.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with NIST reference spectra for bicyclic alcohols (e.g., borneol derivatives ). Key signals include bridgehead protons (δ 1.2–1.8 ppm) and hydroxyl groups (δ 2.1–2.5 ppm).
- GC-MS : Match retention indices and fragmentation patterns to authenticated standards (e.g., molecular ion peaks at m/z 154–196 for C₁₀–C₁₂ bicyclic alcohols ).
- Melting point : Compare with literature values for stereoisomeric forms (e.g., endo vs. exo configurations ).
Advanced Research Questions
Q. How do stereochemical variations (endo/exo) in this compound influence its reactivity in Diels-Alder reactions?
- Methodological Answer : Stereochemistry critically affects transition-state geometry. For example:
- Endo preference : The endo isomer stabilizes transition states via secondary orbital interactions, increasing reaction rates. Computational modeling (DFT/B3LYP) can predict activation barriers .
- Experimental validation : Compare kinetic data (e.g., rate constants) between isomers using <sup>1</sup>H NMR monitoring or HPLC. Contradictions in published data (e.g., unexpected exo dominance) may arise from solvent polarity or catalyst effects .
Q. How should researchers resolve contradictions in reported spectral data for bicyclic alcohols like this compound?
- Methodological Answer : Discrepancies often stem from impurities or stereoisomeric contamination. Steps include:
Replicate experiments : Verify synthesis and purification protocols (e.g., silica gel chromatography vs. recrystallization ).
Cross-reference databases : Use NIST Chemistry WebBook for validated IR, MS, and NMR spectra .
Collaborative validation : Share samples with independent labs to confirm spectral assignments.
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer : Leverage molecular docking and QSAR models:
- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450 ).
- Parameterization : Use Gaussian09 for geometry optimization and AutoDock Vina for binding affinity predictions.
- Validation : Compare with in vitro assays (e.g., antibacterial activity in E. coli models ).
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
